Fmoc-D-2,6-Dimethyltyrosine

Description

Contextualization as a Non-Canonical Amino Acid in Peptidic Systems

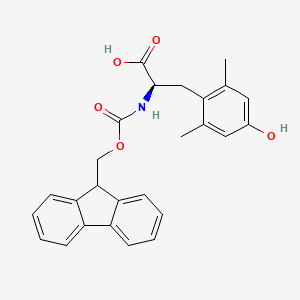

Fmoc-D-2,6-Dimethyltyrosine is classified as a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids directly encoded by the universal genetic code. nih.gov Its structure is a derivative of the natural amino acid tyrosine, but with two key modifications: the presence of two methyl groups on the aromatic ring at the 2 and 6 positions, and the D-configuration of its stereocenter. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a protecting group attached to the amino terminus, crucial for its application in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com

The incorporation of non-canonical amino acids like 2,6-dimethyltyrosine (Dmt) into peptide chains is a powerful strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties. nih.gov The dimethyl substitution on the tyrosine ring introduces steric hindrance, which can restrict the rotational freedom of the side chain. anaspec.com This conformational constraint can lead to peptides with more defined three-dimensional structures, a desirable trait for achieving high receptor affinity and selectivity.

Historical Development and Significance of D-Amino Acid Incorporation

While proteins in most organisms are almost exclusively composed of L-amino acids, the existence of D-amino acids in natural products has been known for decades. psu.edu Early research dating back over 60 years identified D-amino acids in microbial peptides like tyrocidines and gramicidins. psu.edu These discoveries challenged the dogma of L-amino acid exclusivity and opened up new avenues in peptide research.

The incorporation of D-amino acids into peptides can occur through non-ribosomal peptide synthesis, primarily in microorganisms, or via post-translational modification in higher organisms. psu.eduresearchgate.nettandfonline.com A notable example of the latter is the enzymatic conversion of an L-amino acid to a D-amino acid within a peptide chain, a process observed in the production of certain opioid peptides in frogs and toxins in cone snails. psu.edu

The significance of incorporating D-amino acids lies in their ability to confer unique properties to peptides. One of the most important advantages is increased resistance to proteolytic degradation. biopharmaspec.comnih.gov Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. By introducing a D-amino acid, the peptide becomes less susceptible to enzymatic cleavage, leading to a longer biological half-life. biopharmaspec.com This principle was recognized early in the development of peptide-based drugs, such as the synthetic enkephalin analog DALA, where the inclusion of a D-alanine residue resulted in a potent and long-lasting analgesic effect. biopharmaspec.com

Furthermore, the stereochemistry of D-amino acids influences the local conformation of the peptide backbone, allowing access to structures not achievable with L-amino acids alone. psu.edunih.gov This can lead to peptides with novel biological activities or improved receptor binding profiles.

Scope of Academic Research on this compound

Academic research on this compound is multifaceted, primarily revolving around its use as a strategic component in the synthesis of bioactive peptides and peptidomimetics. chemimpex.com A significant body of research focuses on its application in the development of opioid receptor ligands. researchgate.netresearchgate.netnih.gov The incorporation of the Dmt residue, particularly at the N-terminus of opioid peptides, has been shown to dramatically increase potency and selectivity for specific opioid receptor subtypes, such as the mu- and delta-opioid receptors. researchgate.netresearchgate.net

The synthesis of this compound and its derivatives is another active area of investigation. Researchers have developed various synthetic routes, including methods that utilize palladium-catalyzed C-H functionalization, to efficiently produce this and related unnatural amino acids. researchgate.netnih.gov These synthetic advancements are crucial for making these valuable building blocks more accessible for broader research applications.

Beyond opioid research, the unique properties of this compound make it a valuable tool in other areas of medicinal chemistry and drug development. chemimpex.com Its ability to enhance peptide stability and hydrophobicity is beneficial for designing novel therapeutics. chemimpex.comchemimpex.com Research also extends to its use in bioconjugation, where it facilitates the linking of peptides to other molecules, and in protein engineering to create proteins with enhanced stability and activity. chemimpex.comchemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C26H25NO5 |

| Molecular Weight | 431.48 g/mol |

| Appearance | White solid |

| Purity | ≥ 99.5% (Chiral HPLC) |

| Storage Temperature | 2 - 8 °C |

Data sourced from publicly available chemical supplier information. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSSAHKTHNKPGU-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D 2,6 Dimethyltyrosine

Advanced Approaches for Stereoselective Synthesis

Modern synthetic efforts are concentrated on stereoselective methods that provide high yields and enantiomeric purity. These approaches are critical as the biological activity of peptides containing 2,6-dimethyltyrosine is highly dependent on its stereochemistry.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unreactive C-H bonds, offering a more atom-economical and efficient alternative to classical cross-coupling reactions that require pre-functionalized substrates. acs.orgnih.gov

A highly effective strategy for the ortho-dimethylation of tyrosine derivatives involves the use of a picolinamide (B142947) (PA) directing group. nih.govrsc.org This bidentate directing group coordinates to a palladium catalyst, positioning it to selectively activate and methylate the C-H bonds at the ortho positions (C-2 and C-6) of the tyrosine phenyl ring. acs.orgnih.govrsc.org This method has been successfully applied to synthesize (S)-N-Boc-2,6-dimethyltyrosine, a direct precursor to the corresponding Fmoc-protected D-amino acid (after appropriate protecting group and stereochemical manipulations). acs.orgnih.gov

The picolinamide group is crucial as it facilitates the regioselective double methylation. nih.gov Researchers have demonstrated that this directed C–H functionalization represents a general and practical approach for preparing this important building block, ensuring that no racemization occurs at the susceptible α-chiral center during the reaction sequence. acs.orgnih.govresearchgate.net The synthesis of a library of N-Boc or N-Fmoc-protected L-phenylalanines with methyl groups at the 2 and 6 positions has been achieved using this palladium-catalyzed C-H dimethylation of picolinamide derivatives. nih.gov

| Substrate | Catalyst/Reagents | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Picolinoyl-L-tyrosine methyl ester derivative | Pd(OAc)₂, Ag₂CO₃, MeI | Heating | Ortho-dimethylated product | Excellent | acs.orgnih.govrsc.org |

| 4-Dibenzylamino Phenylalanine Picolinamide Derivative | Pd-catalyst, Methylating agent | Not specified | 2,6-Dimethyltyrosine-like amino acids | Not specified | nih.gov |

The success of picolinamide has highlighted the utility of nitrogen-based directing groups in guiding regioselective C-H functionalization. rsc.orgrsc.org Various directing groups, such as 8-aminoquinoline (B160924) and picolinamide, assist in the precise ortho-methylation of aromatic rings. rsc.orgresearchgate.net In the context of tyrosine, the directing group is typically installed at the N-terminus. This directs the palladium catalyst to the ortho C-H bonds of the phenyl ring, facilitating methylation with an appropriate methyl source, like methyl iodide. researchgate.net

One challenge in this area is achieving selective mono-methylation. Research has shown that introducing a bulky dibenzylamine (B1670424) group onto the tyrosine nucleus can force mono-ortho-methylation over the typically favored double methylation when picolinamide is used as the directing group. nih.gov This demonstrates the tunability of the directing group approach to achieve different methylation patterns. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reactions, often leading to higher yields, increased selectivity, and shorter reaction times compared to conventional heating. scielo.org.mx This technology is particularly effective for transition metal-catalyzed reactions.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| NH-Boc-Iodoalanine-OMe derivative | Organozinc reagent from 4-iodo-3,5-dimethylphenyl acetate | Pd₂(dba)₃, SPhos | Microwave irradiation | Boc-2',6'-dimethyl-L-tyrosine methyl ester | researchgate.netresearchgate.net |

While C-H activation provides a powerful route to the dimethylated ring system, ensuring the correct stereochemistry at the alpha-carbon is paramount. This can be achieved either by starting with an enantiomerically pure precursor or by resolving a racemic mixture at a suitable stage.

Enzymatic resolution is a highly effective method for separating enantiomers from a racemic mixture. rsc.orggoogle.com This technique leverages the stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. researchgate.net The resulting mixture of a product and the unreacted enantiomer can then be separated based on their different chemical properties. google.com

For the synthesis of D-2,6-dimethyltyrosine, a racemic mixture of a suitable precursor, such as N-acetyl-DL-2,6-dimethyltyrosine, could be subjected to enzymatic resolution. Hydrolytic enzymes like acylases are commonly used for this purpose. researchgate.net In a typical process, an acylase would selectively hydrolyze the N-acyl group from the L-enantiomer, yielding the free L-amino acid and the unreacted N-acetyl-D-amino acid. These two compounds, having different functionalities, can be easily separated. The isolated N-acetyl-D-2,6-dimethyltyrosine can then be deprotected to give the desired D-amino acid, which is subsequently protected with an Fmoc group. Another approach involves enzymatic transesterification in organic solvents, which can offer advantages in terms of product isolation and pH control. google.com

Enantioselective Synthesis Pathways

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a key technique for producing enantiomerically pure chiral compounds like unnatural amino acids. For Fmoc-D-2,6-dimethyltyrosine, this process typically starts with a prochiral α,β-unsaturated acid or ester. This precursor is then hydrogenated using a chiral catalyst, which is often a transition metal complexed with a chiral ligand. The catalyst guides the hydrogen to attach to a specific side of the double bond, favoring the formation of the D-enantiomer.

The choice of the chiral catalyst is critical. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP or DuPhos derivatives, have proven effective for the asymmetric hydrogenation of dehydroamino acid precursors. nih.gov To synthesize D-amino acids, the corresponding enantiomer of the chiral ligand is utilized. The general process involves creating an N-acyl-α,β-dehydroamino acid, which then undergoes hydrogenation. After this step, the acyl protecting group is removed, and the Fmoc group is added to yield the final product. A 2020 study reported an efficient synthesis of (S)-2',6'-dimethyltyrosine, the L-enantiomer, using a rhodium catalyst with a chiral phosphine ligand, achieving high yields and enantioselectivity. acs.org A similar strategy with the opposing ligand enantiomer would be applicable for the D-form.

Solid-Phase Synthesis Integration of this compound

Incorporating sterically hindered amino acids like this compound into a peptide chain on a solid support poses significant challenges. The bulky 2,6-dimethylphenyl group can impede both the coupling and deprotection steps in standard Solid-Phase Peptide Synthesis (SPPS). cem.comgoogle.com

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocols

The standard Fmoc-SPPS protocol involves the repeated removal of the Fmoc protecting group from the N-terminus of the growing peptide chain with a base (usually piperidine (B6355638) in DMF) and the subsequent coupling of the next Fmoc-protected amino acid. nih.govnih.gov For sterically hindered residues such as this compound, modifications to the standard protocol are often required to achieve complete and efficient reactions. sioc-journal.cnnih.gov

These adjustments may include:

Extended deprotection times: To ensure the complete removal of the Fmoc group.

Use of stronger coupling reagents: To overcome steric hindrance and facilitate amide bond formation.

Double coupling cycles: Repeating the coupling step to ensure the reaction goes to completion.

Higher temperatures: To increase the reaction rate of the coupling reaction. cem.com

Coupling Efficiencies and Optimization in SPPS

The coupling of this compound is a frequently encountered challenge in the synthesis of peptides containing this residue. The steric hindrance from the dimethylphenyl group can significantly reduce the rate of amide bond formation, resulting in incomplete coupling and the creation of deletion sequences. biorxiv.org

To address these difficulties, various coupling reagents have been explored. While standard carbodiimide-based reagents like DIC/HOBt may not be sufficient, more powerful activating agents are generally necessary. Microwave-assisted synthesis has also been shown to significantly improve coupling efficiency and reduce reaction times for sterically hindered amino acids. sioc-journal.cnbiorxiv.org

Table 2: Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Description | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| HBTU/DIPEA | A widely used and effective phosphonium-based coupling reagent. | 3-5 fold excess, room temperature | Fast reaction rates, relatively low racemization | Can be less effective for highly hindered couplings |

| HATU/DIPEA | A guanidinium-based coupling reagent, generally more reactive than HBTU. | 3-5 fold excess, room temperature | High coupling efficiency, even for hindered residues | Higher cost |

| COMU/DIPEA | A third-generation phosphonium-based coupling reagent. | 3-5 fold excess, room temperature | Very high reactivity, low racemization | Higher cost |

Monitoring coupling efficiency is essential. While the Kaiser test can be used, it may produce false negatives with sterically hindered N-termini. More dependable methods include the use of the chloranil (B122849) or isatin (B1672199) tests. If incomplete coupling is detected, a second coupling step is often performed. In some instances, a capping step with acetic anhydride (B1165640) is used to block any unreacted amino groups.

Solution-Phase Synthesis Considerations

While SPPS is the predominant method for peptide synthesis, solution-phase synthesis can be beneficial for the large-scale production of short peptides or for particular synthetic approaches. google.comnii.ac.jp When incorporating this compound in solution-phase synthesis, similar challenges related to steric hindrance are present. google.com

The selection of coupling reagents is crucial, with high-potency reagents like HATU or COMU often being the preferred choice. Careful monitoring of the reaction's progress using techniques such as TLC or HPLC is vital to ensure complete conversion. A significant consideration in solution-phase synthesis is the purification required after each coupling and deprotection step. Chromatography is typically necessary to remove excess reagents and byproducts, a process that can be more intricate and time-consuming than the simple washing steps of SPPS. researchgate.net

Furthermore, the solubility of the growing peptide chain can become a challenge in solution-phase synthesis, especially with larger, more hydrophobic peptides containing residues like D-2,6-dimethyltyrosine. The choice of solvent is therefore critical for maintaining a homogeneous reaction mixture.

Role of Fmoc D 2,6 Dimethyltyrosine in Peptide Design and Engineering

Conformational Control and Stereochemical Influence in Peptides

The rigid structure of Fmoc-D-2,6-dimethyltyrosine can help to stabilize specific secondary structures within a peptide, such as β-turns or helical conformations. nih.gov The presence of the dimethyl groups on the tyrosine ring can influence the local conformation and induce specific folding patterns. This is a critical aspect of rational peptide design, as the secondary structure is often essential for biological function and for the interaction with target proteins. nsf.gov The stability of peptides can be enhanced by incorporating unnatural amino acids, which can make them more resistant to degradation by proteases. nih.gov

| Peptide Modification Strategy | Impact on Conformation and Stability | Reference |

| Incorporation of α,α-dialkyl glycines | Restricts dihedral angles to favor helical conformations. | nih.gov |

| Use of cyclic amino acids | Constrains the peptide backbone, leading to more defined structures. | nih.gov |

| N-methylation of the peptide backbone | Can modulate conformational flexibility and improve metabolic stability. | nih.gov |

| Introduction of β-substituted amino acids | Rigidifies the residue by constraining the rotation between Cα and Cβ. | nih.gov |

A significant advantage of using this compound is the substantial reduction of the conformational space available to its side chain. anaspec.com The two methyl groups ortho to the hydroxyl group on the aromatic ring sterically hinder rotation around the chi (χ) angles of the side chain. researchgate.net By limiting the number of possible side-chain conformations, researchers can design peptides with a more defined and predictable three-dimensional structure. This is particularly important for understanding the specific interactions between a peptide and its receptor, as it helps to identify the "bioactive conformation" – the specific shape the peptide must adopt to bind effectively. researchgate.net

Rational Design Principles for Incorporating this compound

The rational design of peptides incorporating this compound involves several key considerations. The primary goal is often to enhance biological activity, selectivity, and stability. The replacement of native tyrosine or phenylalanine residues with 2,6-dimethyltyrosine has been shown to significantly increase the bioactivity, affinity, and selectivity of synthetic opioid peptides. researchgate.netresearchgate.net

Key principles for its incorporation include:

Targeted Substitution: Replacing specific amino acids in a known bioactive peptide sequence to probe structure-activity relationships. For instance, substituting Tyr¹ in opioid peptides with Dmt (2',6'-dimethyltyrosine) has led to improved binding and activity. nih.gov

Conformational Locking: Using the steric bulk of the dimethyl groups to lock a portion of the peptide into a desired conformation, which can lead to enhanced receptor selectivity.

Modulation of Physicochemical Properties: Strategically placing this compound to fine-tune the hydrophobicity and solubility of the final peptide construct for improved bioavailability.

The synthesis of peptides containing this modified amino acid is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc strategy. nih.govnih.gov This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

The Role of this compound in Advanced Peptide Therapeutics

Applications in Bioactive Peptide and Peptidomimetic Development

Design of Opioid Peptide Analogues

Applications in Nociceptin/Orphanin FQ (N/OFQ) Peptide Research

The Nociceptin/Orphanin FQ (N/OFQ) peptide and its receptor (NOP) represent a distinct branch of the opioid system, involved in various physiological processes, including pain modulation. wikipedia.orgechelon-inc.com Researchers have explored modifications of the N/OFQ peptide to create ligands with mixed NOP/opioid receptor profiles, aiming to develop analgesics with improved side-effect profiles. eurekaselect.com

A key strategy in this area involves the substitution of the N-terminal Phenylalanine (Phe¹) or Tyrosine (Tyr¹) of N/OFQ with conformationally constrained, non-canonical amino acids like 2',6'-dimethyl-L-tyrosine (Dmt). While the endogenous N/OFQ peptide begins with Phe, substituting it with Tyr or Dmt has been shown to increase affinity and potency at classical mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.gov

In a comprehensive study, a series of N/OFQ(1-13)-NH₂ analogues were synthesized where the first position was substituted with Dmt. This modification was investigated in combination with substitutions at the fifth position (Xaa⁵). The research identified that incorporating Dmt at position 1 consistently increased potency at the mu-opioid receptor (MOP). The analogue [Dmt¹,Thr⁵]N/OFQ(1-13)-NH₂ (where Dmt is the L-isomer) demonstrated high potency at both NOP and MOP receptors. An even more potent dual agonist was created by substituting the fifth position also with Dmt, yielding [Dmt¹,Dmt⁵]N/OFQ(1-13)-NH₂ . nih.gov This compound was highlighted as the most potent dual NOP/mu receptor peptide agonist described to date. nih.gov

The use of this compound in this context allows for the systematic exploration of stereochemistry's role in receptor binding and activation. The rigid structure imparted by the dimethyl groups restricts the side-chain's rotational freedom, which can lock the peptide into a conformation favorable for binding to multiple receptor types. This research underscores the utility of incorporating this compound to develop potent, multi-target ligands for pain research. nih.gov

Table 1: Pharmacological Profile of Dmt-Substituted N/OFQ(1-13)-NH₂ Analogues at NOP and MOP Receptors

| Compound | NOP Receptor Potency (pEC₅₀) | MOP Receptor Potency (pEC₅₀) |

| N/OFQ | 8.94 | < 6.0 |

| [Dmt¹]N/OFQ(1-13)-NH₂ | 8.87 | 7.64 |

| [Dmt¹,Dmt⁵]N/OFQ(1-13)-NH₂ | 8.80 | 8.78 |

Data sourced from a study on novel mixed NOP/Opioid receptor peptide agonists. nih.gov pEC₅₀ represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Endomorphin-Related Peptide Modifications

Endomorphin-1 and Endomorphin-2 are endogenous opioid peptides with high affinity and selectivity for the μ-opioid receptor. nih.gov However, their therapeutic potential is limited by poor metabolic stability and inability to cross the blood-brain barrier. nih.gov Chemical modifications, including the incorporation of unnatural amino acids like 2',6'-dimethyltyrosine (Dmt), have been extensively studied to overcome these limitations. nih.govresearchgate.net

Replacing the N-terminal Tyr¹ of Endomorphin-2 (EM-2) with Dmt (using the L-isomer) has been shown to dramatically enhance receptor affinity and bioactivity for numerous opioid agonists. researchgate.net The two methyl groups on the tyrosine ring enhance hydrophobicity and limit the rotational freedom of the side chain, which can lead to improved biological parameters. nih.gov

This strategy has been employed to develop bifunctional opioid ligands. For instance, researchers synthesized a series of [Dmt¹]EM-2 analogues with further substitutions of the Phenylalanine at position 3 (Phe³) with other alkylated Phe derivatives. These modifications resulted in compounds that acted as potent mixed μ-agonist/δ-antagonist or dual μ-/δ-agonist opioid ligands. nih.govresearchgate.net Such multi-target ligands are of significant interest as they may offer unique therapeutic profiles.

Furthermore, the incorporation of Dmt has been applied to cyclic analogues of endomorphin-2. Cyclization is a common strategy to improve peptide stability. In one study, Dmt was incorporated at position 1 of a cyclic pentapeptide based on the EM-2 sequence, Tyr-c[D-Lys-Phe-Phe-Asp]NH₂. The resulting Dmt-containing analogues, particularly when combined with fluorinated phenylalanine residues, produced potent antinociceptive effects after both central and peripheral administration, indicating an ability to cross the blood-brain barrier. nih.gov

The synthesis of these advanced analogues relies on solid-phase peptide synthesis (SPPS), where this compound serves as a key building block to introduce the desired modification with precise stereochemical control. nih.gov

Table 2: Opioid Receptor Binding Affinities (Kᵢ, nM) of Endomorphin-2 (EM-2) and Dmt-Substituted Analogues

| Analogue | μ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) |

| Endomorphin-2 | 0.34 | 1515 |

| [Dmt¹]EM-2 | 0.13 | 491 |

| [Dmt¹, Dmp³]EM-2 | 0.10 | 11.4 |

Data adapted from studies on bifunctional endomorphin-2 analogues. nih.govresearchgate.net Dmp represents 2',6'-dimethylphenylalanine. Kᵢ is the inhibition constant, indicating the concentration of ligand that will bind to half the receptor sites at equilibrium.

Development of Other Bioactive Peptides and Scaffolds

Peptidomimetic Scaffolding Techniques

A central goal in drug development is to create peptidomimetics—molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as stability and oral bioavailability. Incorporating conformationally constrained amino acids is a key technique in peptidomimetic design. nih.gov this compound is an exemplary building block for this purpose.

The two methyl groups ortho to the hydroxyl group on the tyrosine ring sterically hinder the rotation around the Cβ-Cγ bond (the χ¹ angle). This local constraint reduces the number of possible side-chain conformations, which can pre-organize the peptide into its bioactive conformation. acs.org This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. mdpi.com

By incorporating this compound at strategic positions, researchers can enforce specific spatial orientations of the aromatic side chain, which is often crucial for receptor recognition and activation, particularly in opioid peptides. acs.org This technique is fundamental to structure-activity relationship (SAR) studies, helping to elucidate the precise conformational requirements for biological activity. The enhanced hydrophobicity imparted by the methyl groups can also contribute to improved membrane permeability and stability against enzymatic degradation. nih.govchemimpex.com

Integration into Multi-functional Ligands

Multi-functional ligands, which are single molecules designed to interact with multiple biological targets, represent a promising strategy for treating complex diseases. The development of such ligands often involves combining pharmacophores from different parent molecules or modifying a single scaffold to gain affinity for additional targets.

The incorporation of this compound has proven to be an effective method for converting selective ligands into multi-functional ones. As detailed previously, substituting the N-terminal residue of the highly selective μ-opioid agonist endomorphin-2 with Dmt, often in combination with other modifications, yielded analogues with significant affinity and activity at the δ-opioid receptor. nih.govresearchgate.net This transformed a selective μ-agonist into a dual μ/δ agonist or a mixed μ-agonist/δ-antagonist.

Similarly, in the N/OFQ peptide system, which is highly selective for the NOP receptor, replacing the N-terminal residue with Dmt endowed the peptide with high potency at the μ-opioid receptor, creating potent dual NOP/μ agonists. nih.gov In both cases, the unique structural constraints and properties of the dimethylated tyrosine residue were instrumental in bridging the pharmacological gap between different receptor systems, demonstrating its utility in the rational design of multi-functional ligands.

Contributions to Protein Engineering

Altering Protein Stability and Activity

Beyond short bioactive peptides, unnatural amino acids like D-2,6-Dimethyltyrosine can be incorporated into larger proteins to engineer their stability and function. chemimpex.com The principles that apply to peptides—conformational constraint and altered hydrophobicity—can also be leveraged in the context of a folded protein structure.

Increased protein stability is a major goal in protein engineering, particularly for therapeutic proteins and industrial enzymes. The introduction of D-2,6-Dimethyltyrosine can enhance stability through several mechanisms. The increased hydrophobicity of the dimethylated aromatic ring can strengthen hydrophobic interactions within the protein's core, a key driver of protein folding and stability. chemimpex.com Furthermore, replacing a standard L-amino acid with a D-amino acid can introduce local perturbations in the polypeptide backbone that may increase resistance to proteases, thereby extending the protein's half-life. chemimpex.com

The activity of an enzyme or the binding affinity of a receptor can also be modulated. By replacing a key tyrosine residue in an active site or binding pocket with D-2,6-Dimethyltyrosine, the precise positioning and electronic environment of the phenolic side chain can be altered. The constrained conformation can orient the hydroxyl group in a more (or less) favorable position for catalysis or hydrogen bonding, thus fine-tuning the protein's activity. While specific examples of incorporating this compound into large proteins are not as prevalent in the literature as its use in peptides, the underlying principles of protein engineering support its potential as a valuable tool for creating more stable and functionally optimized proteins. chemimpex.comfrontiersin.org

Advanced Methodologies for Characterization and Analysis in Research

Spectroscopic Analysis of Fmoc-D-2,6-Dimethyltyrosine Containing Peptides

Spectroscopic techniques are indispensable for probing the intricate three-dimensional structures of peptides in solution. By examining the interaction of molecules with electromagnetic radiation, researchers can glean detailed information about local and global conformational features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-invasive method for determining the three-dimensional structure of peptides in a solution state that can mimic physiological conditions. uzh.chacs.orguni-koeln.de The introduction of a sterically hindered residue like D-2,6-dimethyltyrosine (Dmt) significantly influences the local magnetic environments of nearby protons, leading to characteristic shifts in the NMR spectrum.

The structural analysis of peptides containing Dmt often involves a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). uzh.ch These experiments allow for the sequential assignment of proton resonances along the peptide backbone and side chains. uzh.ch

The key to defining the three-dimensional fold lies in the Nuclear Overhauser Effect (NOE), which detects protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. uzh.ch For peptides incorporating Dmt, specific NOEs between the Dmt side-chain protons and protons of adjacent or even distant residues provide crucial distance restraints for structure calculation. For instance, the incorporation of 2',6'-dimethyl-L-tyrosine (Dmt) into a peptide was shown to induce a more structured conformation in the N-terminal region, a finding supported by NMR structural analysis. nih.gov

Temperature coefficient studies, which measure the change in amide proton chemical shift with temperature (Δδ/ΔT), are also highly informative. Amide protons involved in stable intramolecular hydrogen bonds exhibit smaller changes in chemical shift with increasing temperature, as they are shielded from the solvent. This technique helps to identify hydrogen-bonding patterns, such as those found in helical or turn structures, which are often stabilized by the presence of conformationally constrained residues. lsu.edupnas.org

Table 1: Representative ¹H NMR Data for Peptides Containing Constrained Residues

| Proton Type | Typical Chemical Shift Range (ppm) | Information Gained |

| Amide (NH) | 7.5 - 9.0 | Backbone conformation, hydrogen bonding |

| Alpha (αH) | 3.5 - 5.0 | Secondary structure (helical vs. sheet) |

| Dmt Methyl (CH₃) | ~2.2 | Confirmation of residue incorporation |

| Dmt Aromatic | 6.5 - 7.0 | Local electronic environment |

| NOE Cross-Peaks | N/A | Inter-proton distances, 3D structure |

Note: This table provides generalized data. Actual chemical shifts are highly dependent on the specific peptide sequence and solution conditions.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides. nih.govunits.it It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. nih.gov The resulting CD spectrum provides a characteristic signature for different types of secondary structures like α-helices, β-sheets, β-turns, and random coils. americanpeptidesociety.org

The incorporation of a conformationally constrained amino acid such as D-2,6-dimethyltyrosine is expected to have a profound impact on the peptide's secondary structure. The steric bulk of the dimethylated ring can restrict the available Ramachandran (φ, ψ) space, favoring specific turn or helical conformations over a random coil. lsu.edu

For example, a peptide adopting an α-helical conformation will typically show strong negative bands around 222 nm and 208 nm and a positive band around 192 nm. americanpeptidesociety.org A β-sheet structure is characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org The presence of β-turns, which are often induced by constrained residues, can lead to more complex spectra. subr.edu By comparing the CD spectrum of a Dmt-containing peptide to that of its unsubstituted tyrosine counterpart, researchers can directly evaluate the conformational ordering effect of the dimethylation. lsu.edu The influence of different solvents on the peptide's conformation can also be effectively monitored using CD spectroscopy, revealing how environmental polarity affects the stability of the secondary structure. pku.edu.cn

Table 2: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength and Sign of Key Bands (nm) |

| α-Helix | Negative at ~222, Negative at ~208, Positive at ~192 |

| β-Sheet | Negative at ~217, Positive at ~195 |

| β-Turn (Type I) | Negative at ~225, Positive at ~205, Negative at ~185 |

| Random Coil | Strong Negative band near 200 |

Source: Adapted from literature on peptide CD spectroscopy. americanpeptidesociety.org

Chromatographic Techniques for Purity and Identity Verification

Before any advanced structural or functional analysis, establishing the purity and confirming the identity of a synthetic peptide is paramount. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

For a modified peptide like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice for purity analysis. The peptide is passed through a column containing a nonpolar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in water. The hydrophobicity of the Fmoc protecting group and the dimethyltyrosine residue will significantly influence the peptide's retention time. A highly pure sample will appear as a single, sharp peak in the chromatogram. The purity is quantified by integrating the area of the main peak relative to the total area of all peaks detected.

Following purification by HPLC, the identity of the peptide is unequivocally confirmed by mass spectrometry. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the peptide, and a mass analyzer measures its mass-to-charge (m/z) ratio. The experimentally measured molecular weight must match the theoretically calculated mass for the this compound-containing peptide, providing definitive proof of its identity. High-resolution mass spectrometry can provide mass accuracy in the parts-per-million (ppm) range, further solidifying the compound's identification.

Table 3: Analytical Data for a Hypothetical Fmoc-Dmt-Containing Peptide

| Analysis Technique | Parameter | Result | Interpretation |

| RP-HPLC | Purity | >98% (by UV at 214 nm) | Sample is sufficiently pure for further studies. |

| ESI-MS | [M+H]⁺ | Matches calculated value ± 0.1 Da | Confirms the molecular identity of the peptide. |

Computational Approaches in Conformational and Binding Studies

Computational modeling provides a powerful complement to experimental techniques, offering atomic-level insights into the conformational dynamics and intermolecular interactions of peptides that can be difficult to observe directly.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to explore the conformational landscape available to a peptide in a simulated environment (e.g., in water). Starting from an initial structure, often derived from NMR data or theoretical modeling, MD simulations calculate the forces between atoms and use them to predict the motions of the atoms over time.

For a peptide containing D-2,6-dimethyltyrosine, MD simulations can reveal how the sterically hindered residue restricts the flexibility of the peptide backbone. The simulations can map the accessible (φ, ψ) dihedral angles, identify stable intramolecular hydrogen bonds, and predict the most populated conformations in solution. These simulations can provide a dynamic picture that complements the time-averaged structural view from NMR.

Molecular Docking and Receptor Interaction Modeling

When the peptide is designed to bind to a specific biological target, such as a receptor or enzyme, molecular docking is used to predict its binding mode and affinity. Docking algorithms place the peptide (the ligand) into the binding site of the receptor and score the different poses based on factors like steric fit and intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

The presence of the D-2,6-dimethyltyrosine residue is critical in these models. Its bulky, hydrophobic nature can lead to significant interactions with hydrophobic pockets in a receptor. The orientation of its hydroxyl group can also be crucial for forming or disrupting key hydrogen bonds. Docking studies can help rationalize experimental binding data and guide the design of new analogs with improved affinity and selectivity. For example, understanding how the Dmt residue orients within a binding pocket can explain why its incorporation leads to enhanced biological activity compared to the natural tyrosine residue. nih.gov

Future Directions in Fmoc D 2,6 Dimethyltyrosine Research

Exploration of Novel Synthetic Routes and Scalability

The growing demand for Fmoc-D-2,6-dimethyltyrosine in peptide synthesis necessitates the development of more efficient and scalable synthetic methods. Current research focuses on overcoming the limitations of existing multi-step procedures, which can be costly and time-consuming.

Recent advancements include palladium-catalyzed C-H dimethylation of picolinamide (B142947) derivatives of phenylalanine, offering a pathway to a variety of 2,6-dimethyltyrosine-like amino acids with diverse functionalities. nih.gov Another promising approach involves the asymmetric synthesis via alkylation of chiral equivalents of nucleophilic glycine (B1666218), which has been shown to be a practical method for preparing enantiomerically pure 2',6'-dimethyl- and α,2',6'-trimethyltyrosine derivatives on a larger scale. anaspec.com Researchers are also exploring microwave-assisted Negishi coupling as a key carbon-carbon bond-forming step to expedite the synthesis of Boc-protected 2',6'-dimethyl-l-tyrosine, a precursor to the Fmoc-protected D-isomer. researchgate.net

Future efforts will likely concentrate on optimizing these catalytic systems, improving yields, and reducing the number of synthetic steps. The development of continuous flow processes for the synthesis and purification of this compound could significantly enhance scalability and reduce production costs, making this valuable compound more accessible for large-scale therapeutic peptide manufacturing. researchgate.net

Table 1: Comparison of Synthetic Strategies for 2,6-Dimethyltyrosine Derivatives

| Synthetic Approach | Key Features | Advantages | Challenges |

| Palladium-Catalyzed C-H Dimethylation | Utilizes a picolinamide directing group for regioselective dimethylation. nih.gov | Allows for the introduction of diverse functionalities on the aromatic ring. nih.gov | Requires careful optimization of catalyst and reaction conditions. |

| Asymmetric Alkylation | Employs chiral glycine equivalents for stereocontrolled synthesis. anaspec.com | High enantiomeric purity and potential for large-scale synthesis. anaspec.com | May involve multiple protection and deprotection steps. |

| Microwave-Assisted Negishi Coupling | Accelerates the key carbon-carbon bond formation step. researchgate.net | Rapid synthesis of the core structure. researchgate.net | Requires specialized microwave equipment. |

| Continuous Flow Synthesis | Enables automated and continuous production. researchgate.net | Improved scalability, consistency, and safety. | Initial setup costs and process optimization can be high. |

Expanding the Scope of Bioactive Peptide Applications

While the initial applications of this compound were predominantly in the field of opioid peptides to enhance their potency and selectivity, its utility is now expanding to other classes of bioactive peptides. researchgate.netresearchgate.net The steric hindrance provided by the dimethyl groups can protect the peptide backbone from enzymatic degradation, a crucial feature for developing peptides with improved in vivo stability. researchgate.net

Researchers are actively incorporating this compound into peptides for various therapeutic areas, including:

Oncology: The compound is being used to design novel peptides that target specific cancer cell receptors or signaling pathways. chemimpex.comchemimpex.com Its ability to enhance peptide stability makes it a valuable tool for developing long-acting anti-cancer peptides. nih.gov

Antimicrobial Peptides (AMPs): The hydrophobic nature of the dimethylated tyrosine can enhance the interaction of AMPs with microbial membranes, potentially leading to more potent and selective antimicrobial agents. biosynth.comnih.gov

Neurological Disorders: Beyond opioids, research is exploring the use of this compound in peptides targeting other receptors in the central nervous system for conditions like neurodegenerative diseases. chemimpex.com

Metabolic Diseases: The improved stability and bioavailability conferred by this amino acid are being leveraged in the design of next-generation peptide therapeutics for metabolic disorders.

Future research will likely see the systematic incorporation of this compound into a wider array of peptide scaffolds to modulate their biological activity, stability, and therapeutic potential.

Advanced Structural and Biophysical Characterization

A deeper understanding of how this compound influences peptide structure and function is crucial for its rational application in drug design. Advanced analytical techniques are being employed to elucidate the conformational constraints and biophysical properties imparted by this unique amino acid.

The incorporation of 2,6-dimethyltyrosine has been shown to significantly reduce the number of side-chain conformers, leading to a more defined peptide structure. anaspec.com This conformational restriction can enhance binding affinity and selectivity for target receptors.

Future research will increasingly utilize a combination of techniques to gain a comprehensive understanding:

High-Resolution NMR Spectroscopy: To determine the solution-state structure of peptides containing this compound and to study their dynamics and interactions with binding partners.

X-ray Crystallography: To obtain atomic-level insights into the solid-state conformation of these peptides and their complexes with target proteins.

Computational Modeling: Molecular dynamics simulations and quantum mechanics calculations will be used to predict the conformational preferences of peptides containing this modified amino acid and to model their interactions with receptors. 5z.commdpi.com

Circular Dichroism (CD) Spectroscopy: To assess the impact of this compound on the secondary structure of peptides. rsc.org

Table 2: Techniques for Structural and Biophysical Characterization

| Technique | Information Gained | Relevance to this compound Research |

| NMR Spectroscopy | Solution-state 3D structure, dynamics, and intermolecular interactions. | Understanding how the dimethyl groups affect peptide folding and binding in a physiological environment. |

| X-ray Crystallography | High-resolution solid-state 3D structure. | Visualizing the precise atomic arrangement and intermolecular contacts in peptide-receptor complexes. |

| Computational Modeling | Conformational energy landscapes, binding free energies, and interaction modes. 5z.com | Predicting the structural impact of incorporating this compound and guiding the design of new peptides. 5z.commdpi.com |

| Circular Dichroism | Secondary structure content (e.g., alpha-helix, beta-sheet). rsc.org | Assessing the influence of the modified amino acid on the overall peptide fold. rsc.org |

Integration into Emerging Therapeutic Modalities

The unique properties of this compound make it an attractive component for cutting-edge therapeutic platforms that go beyond traditional peptide drugs.

Peptide-Drug Conjugates (PDCs): The enhanced stability and target-binding affinity of peptides containing this compound make them ideal for use as targeting moieties in PDCs. These peptides can deliver potent cytotoxic agents or other therapeutic payloads specifically to diseased cells, minimizing off-target toxicity.

Mitochondria-Targeting Peptides: The antioxidant properties of the 2',6'-dimethyltyrosine residue are being exploited in the design of peptides that can penetrate mitochondria and protect against oxidative stress-related damage. plos.orgsemanticscholar.org This has significant potential for treating a range of diseases associated with mitochondrial dysfunction.

Peptide-Based Biomaterials: The self-assembly properties of peptides containing this compound are being investigated for the development of novel biomaterials, such as hydrogels for controlled drug release and tissue engineering scaffolds. chemimpex.comrsc.org The Fmoc group itself can drive the self-assembly process, leading to the formation of nanofibers and other ordered structures. rsc.org

The future will likely witness the integration of this compound into even more sophisticated therapeutic constructs, including multi-specific peptides, cell-penetrating peptides, and peptide-based diagnostics. As our understanding of the structure-activity relationships of this versatile amino acid deepens, so too will its applications in addressing a wide spectrum of unmet medical needs.

Q & A

Q. How to address discrepancies in bioactivity data for peptides incorporating this derivative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.